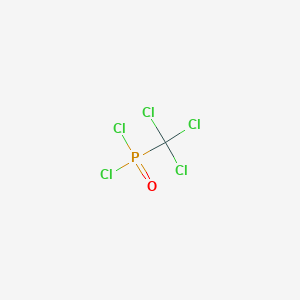
trichloromethylphosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trichloromethylphosphonic dichloride is an organophosphorus compound with the chemical formula CCl₃PCl₂. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemicals. This compound is known for its reactivity and is used in a variety of industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
trichloromethylphosphonic dichloride can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with carbon tetrachloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Another method involves the chlorination of chloromethyldichlorophosphonic dichloride in the presence of light or other catalysts . This method is also effective in producing this compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The reactions are carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
trichloromethylphosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or more of its chlorine atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different phosphorus-containing compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include various phosphonic acids and their derivatives. These products are often used as intermediates in the synthesis of other chemicals.
Aplicaciones Científicas De Investigación
trichloromethylphosphonic dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is used in the study of enzyme inhibition and other biochemical processes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of trichloromethylphosphonic dichloride involves its reactivity with nucleophiles and other reactive species. It can form covalent bonds with various molecular targets, leading to the formation of new compounds. The specific pathways and molecular targets involved depend on the nature of the reactants and the conditions under which the reactions are carried out .
Comparación Con Compuestos Similares
Similar Compounds
Methylphosphonyl dichloride: This compound is similar in structure but has a methyl group instead of a trichloromethyl group.
Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl} methylphosphonic dichloride: This compound has a similar phosphonic dichloride structure but with additional substituents.
Uniqueness
trichloromethylphosphonic dichloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the production of various chemicals.
Propiedades
Número CAS |
21510-59-8 |
|---|---|
Fórmula molecular |
CCl5OP |
Peso molecular |
236.2 g/mol |
Nombre IUPAC |
trichloro(dichlorophosphoryl)methane |
InChI |
InChI=1S/CCl5OP/c2-1(3,4)8(5,6)7 |
Clave InChI |
IZCROZIPMHFQSU-UHFFFAOYSA-N |
SMILES canónico |
C(P(=O)(Cl)Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine](/img/structure/B8809562.png)
![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine]](/img/structure/B8809570.png)
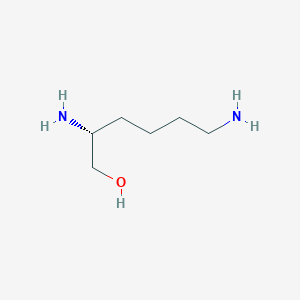
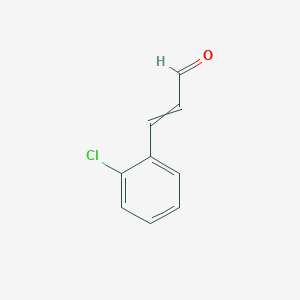
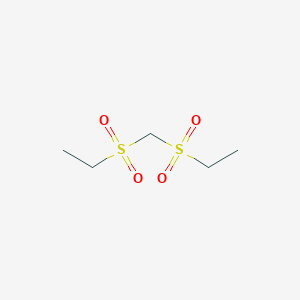


![1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8809598.png)
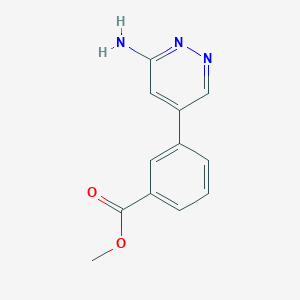
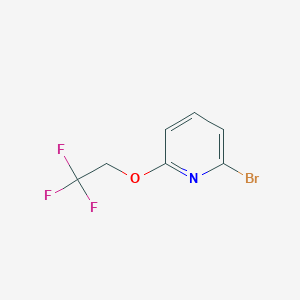
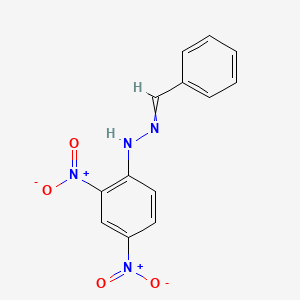
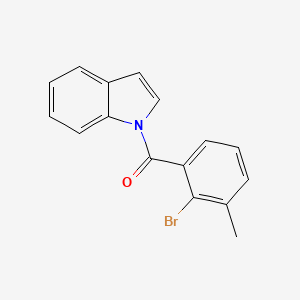
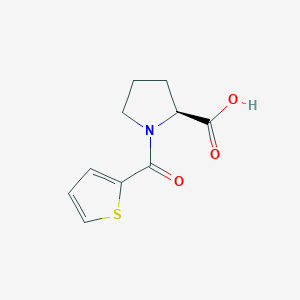
![tert-Butyl [(1S,2R)-1-Benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate](/img/structure/B8809668.png)
